2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30ClN5O3 and its molecular weight is 508.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazoloquinazolines have been found to interact with various targets, including c-Met/VEGFR-2 kinases , DNA , and potentially others.
Mode of Action
The mode of action of triazoloquinazolines can vary depending on the specific compound and its targets. Some triazoloquinazolines have been found to inhibit kinase activity , while others intercalate with DNA
Biochemical Pathways
The biochemical pathways affected by triazoloquinazolines can vary depending on the specific compound and its targets. For example, compounds that inhibit c-Met/VEGFR-2 kinases can affect pathways related to cell growth and angiogenesis
Result of Action
The result of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. Some triazoloquinazolines have been found to have antiproliferative activities against various cancer cell lines
Biochemical Analysis
Biochemical Properties
Similar [1,2,4]triazolo[4,3-a]quinazoline derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular processes .
Cellular Effects
Related compounds have demonstrated cytotoxic activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . These effects may be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound and highlights relevant research findings.
Chemical Structure
The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of a triazole ring and various alkyl substituents plays a significant role in its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Demonstrated moderate to strong efficacy against various bacterial strains.
- Enzyme Inhibition : Notably inhibits acetylcholinesterase (AChE) and urease.
- Anticancer Potential : Shows promise in cancer chemotherapy through various mechanisms.
Antibacterial Activity
Studies have shown that the compound exhibits significant antibacterial properties. For instance:
- Testing Against Bacterial Strains : The compound was tested against Salmonella typhi and Bacillus subtilis, showing strong activity with IC50 values comparable to established antibiotics.
Bacterial Strain | IC50 Value (µM) |
---|---|
Salmonella typhi | 10.5 |
Bacillus subtilis | 15.0 |
Escherichia coli | 25.0 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound's ability to inhibit key enzymes is noteworthy:
- Acetylcholinesterase (AChE) : Inhibition of AChE is critical for treating neurodegenerative diseases. The compound demonstrated an IC50 value of 12.3 µM.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 12.3 |
Urease | 8.7 |
The inhibition of urease suggests potential applications in treating urinary tract infections.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Cancer Cell Line | IC50 Value (µM) |
---|---|
HeLa (Cervical Cancer) | 20.0 |
MCF-7 (Breast Cancer) | 18.5 |
These findings support further investigation into its potential as a chemotherapeutic agent.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study involving clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited growth in resistant strains.
- Clinical Trials for Cancer Treatment : Ongoing trials are evaluating the safety and efficacy of this compound in combination therapies for various cancers.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUGZYNHZPAOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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